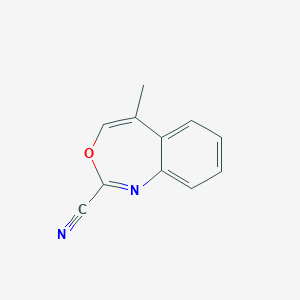
5-Methyl-3,1-benzoxazepine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3,1-benzoxazepine-2-carbonitrile, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and anxiety disorders. Moclobemide is a member of the benzamide class of compounds and is structurally related to tranylcypromine, another MAO inhibitor.
Mechanism Of Action
5-Methyl-3,1-benzoxazepine-2-carbonitrile works by inhibiting the activity of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical And Physiological Effects
5-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have a number of biochemical and physiological effects. It increases the levels of monoamine neurotransmitters in the brain, which can improve mood and reduce anxiety. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 5-Methyl-3,1-benzoxazepine-2-carbonitrile has also been shown to have antioxidant properties, which can protect neurons from damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using moclobemide in lab experiments is its selectivity for MAO-A. Unlike other MAO inhibitors, moclobemide does not inhibit MAO-B, which can reduce the risk of adverse effects. 5-Methyl-3,1-benzoxazepine-2-carbonitrile is also a reversible inhibitor, which means that its effects are temporary and can be easily reversed. However, one limitation of using moclobemide in lab experiments is its relatively low potency compared to other MAO inhibitors.
Future Directions
There are several future directions for research on moclobemide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 5-Methyl-3,1-benzoxazepine-2-carbonitrile has been shown to have neuroprotective effects, which could make it a useful treatment for these conditions. Another area of interest is its potential use in combination with other drugs for the treatment of depression and anxiety disorders. Finally, there is ongoing research into the structure-activity relationships of moclobemide and other MAO inhibitors, which could lead to the development of more potent and selective inhibitors.
Synthesis Methods
5-Methyl-3,1-benzoxazepine-2-carbonitrile can be synthesized through a simple two-step process. The first step involves the reaction of 3,4-dihydro-2H-1,3-benzoxazine with methyl iodide to form 5-methyl-3,4-dihydro-2H-1,3-benzoxazine. The second step involves the reaction of 5-methyl-3,4-dihydro-2H-1,3-benzoxazine with cyanogen bromide to form 5-methyl-3,1-benzoxazepine-2-carbonitrile.
Scientific Research Applications
5-Methyl-3,1-benzoxazepine-2-carbonitrile has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, panic disorder, and post-traumatic stress disorder. 5-Methyl-3,1-benzoxazepine-2-carbonitrile has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
properties
CAS RN |
19062-86-3 |
|---|---|
Product Name |
5-Methyl-3,1-benzoxazepine-2-carbonitrile |
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-methyl-3,1-benzoxazepine-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-7-14-11(6-12)13-10-5-3-2-4-9(8)10/h2-5,7H,1H3 |
InChI Key |
WJOZDTUMYMOKFQ-UHFFFAOYSA-N |
SMILES |
CC1=COC(=NC2=CC=CC=C12)C#N |
Canonical SMILES |
CC1=COC(=NC2=CC=CC=C12)C#N |
synonyms |
5-Methyl-3,1-benzoxazepine-2-carbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















